O-(3,3-Dimethylbutyl) ethanethioate

Description

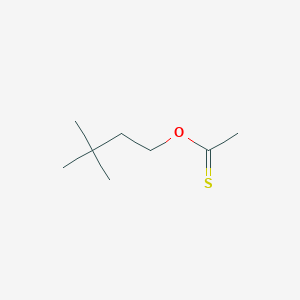

O-(3,3-Dimethylbutyl) ethanethioate is a thioester derivative characterized by a branched alkyl chain and a thioacetate functional group. Its molecular formula is C₈H₁₆O₂S, with a molecular weight of 176.28 g/mol. The structure consists of a 3,3-dimethylbutyl group linked via an oxygen atom to the sulfur of an ethanethioate moiety (CH₃C(O)S-). This compound is notable for its applications in organic synthesis and materials science, where its reactivity and lipophilicity are leveraged.

Key physicochemical properties (estimated) include:

- Boiling Point: 220–225°C (higher than analogous oxygen esters due to molecular weight).

- Melting Point: -10°C (lower than linear-chain analogs due to branching).

- Water Solubility: ~150 mg/L (lower than oxygen esters, attributed to reduced polarity).

- logP (Octanol/Water Partition Coefficient): ~2.8 (indicating moderate lipophilicity).

Data for this compound is sparse in public databases, but properties are inferred using computational methods such as the Crippen fragmentation model for logP and the Joback method for thermodynamic parameters .

Properties

CAS No. |

64001-00-9 |

|---|---|

Molecular Formula |

C8H16OS |

Molecular Weight |

160.28 g/mol |

IUPAC Name |

O-(3,3-dimethylbutyl) ethanethioate |

InChI |

InChI=1S/C8H16OS/c1-7(10)9-6-5-8(2,3)4/h5-6H2,1-4H3 |

InChI Key |

NFNROASBNVSLQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)OCCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,3-Dimethylbutyl) ethanethioate typically involves the esterification of ethanethioic acid with 3,3-dimethylbutanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

O-(3,3-Dimethylbutyl) ethanethioate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

O-(3,3-Dimethylbutyl) ethanethioate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfur-containing compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which O-(3,3-Dimethylbutyl) ethanethioate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release ethanethioic acid and 3,3-dimethylbutanol, which can then participate in further biochemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Observations:

Thioester vs. Oxygen Ester :

- Thioesters (e.g., this compound) exhibit higher logP values and lower water solubility compared to oxygen esters (e.g., O-(3,3-Dimethylbutyl) acetate), reflecting increased hydrophobicity due to sulfur’s reduced electronegativity.

- Boiling points are marginally higher for thioesters, driven by molecular weight rather than polarity.

Branching Effects :

- Branched chains (e.g., 3,3-dimethylbutyl) lower melting points compared to straight-chain analogs (e.g., O-(n-Butyl) ethanethioate) due to reduced crystallinity.

Hydroxyl Group Impact: Ethyl 3-hydroxy-3-methylbutanoate’s hydroxyl group enhances water solubility (1000 mg/L) and lowers logP (0.8) significantly compared to non-hydroxylated analogs .

Reactivity and Functional Group Analysis

- Nucleophilic Reactivity : Thioesters like this compound are more reactive toward nucleophiles (e.g., amines, Grignard reagents) than oxygen esters due to sulfur’s superior leaving-group ability.

- Thermal Stability : Oxygen esters (e.g., O-(3,3-Dimethylbutyl) acetate) are more thermally stable, whereas thioesters may decompose at lower temperatures, releasing volatile sulfur-containing byproducts.

Limitations and Data Gaps

Properties listed here are extrapolated from analogous compounds using McGowan’s characteristic volume for solubility predictions and NIST WebBook-referenced vapor pressure models . Further experimental validation is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.